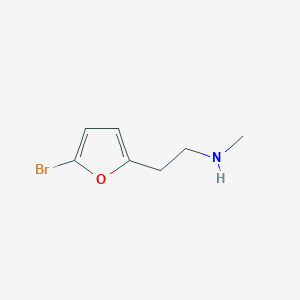
1-(2-Azidoethyl)piperazinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Azidoethyl)piperazinedihydrochloride is a chemical compound that features a piperazine ring substituted with an azidoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azidoethyl)piperazinedihydrochloride typically involves the reaction of piperazine with 2-azidoethanol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
For industrial production, the synthesis process can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Azidoethyl)piperazinedihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas or lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.
Major Products
Substitution: Various substituted piperazines.
Reduction: 1-(2-Aminoethyl)piperazine.
Cycloaddition: 1,2,3-Triazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-Azidoethyl)piperazinedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a precursor for bioorthogonal labeling reagents.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Azidoethyl)piperazinedihydrochloride depends on its specific application. In biological systems, the azido group can react with alkyne-containing molecules through a cycloaddition reaction, forming stable triazole linkages. This reaction is often used in bioorthogonal chemistry for labeling and tracking biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Aminoethyl)piperazine: Similar structure but with an amino group instead of an azido group.
1-(2-Chloroethyl)piperazine: Contains a chloro group instead of an azido group.
1-(2-Hydroxyethyl)piperazine: Features a hydroxy group in place of the azido group.
Uniqueness
1-(2-Azidoethyl)piperazinedihydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioorthogonal labeling. This makes it a valuable tool in both synthetic and biological research.
Propiedades
Número CAS |
2825011-11-6 |
|---|---|
Fórmula molecular |
C6H15Cl2N5 |
Peso molecular |
228.12 g/mol |
Nombre IUPAC |
1-(2-azidoethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C6H13N5.2ClH/c7-10-9-3-6-11-4-1-8-2-5-11;;/h8H,1-6H2;2*1H |
Clave InChI |
XLYPZKNWHMMSDO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCN=[N+]=[N-].Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


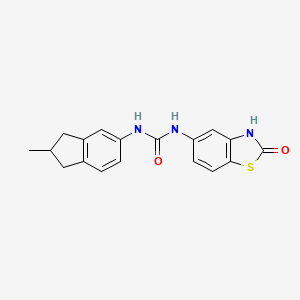
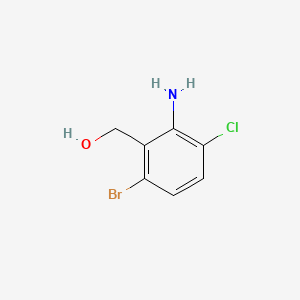
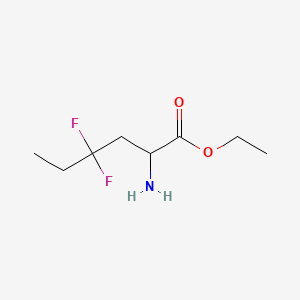

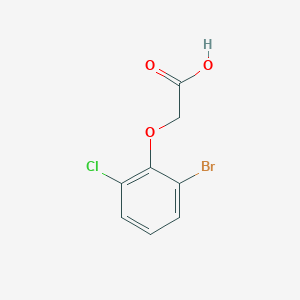

![2-Thiabicyclo[2.2.2]oct-5-ene-3-carboxylicacid](/img/structure/B13542989.png)


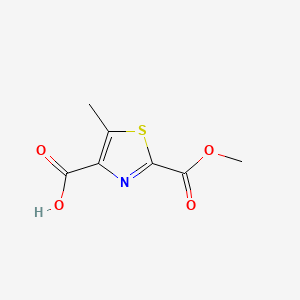
![ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13543016.png)
![3-(Benzo[d]thiazol-2-yl)-2,2-difluoropropanoic acid](/img/structure/B13543021.png)
![1-[(Tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid](/img/structure/B13543026.png)
